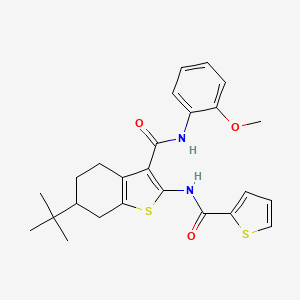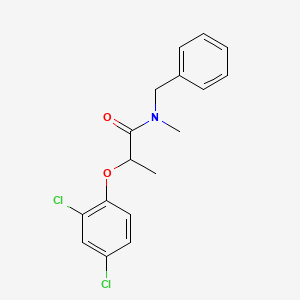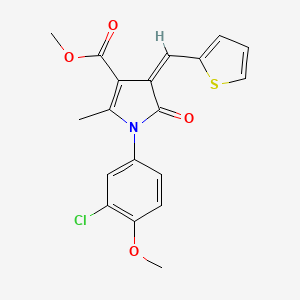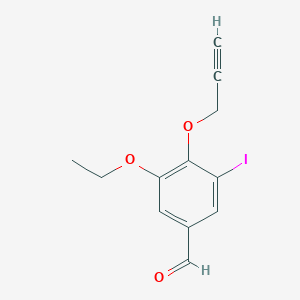![molecular formula C19H23BrO3 B3935810 1-bromo-2-[4-(2-methoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B3935810.png)
1-bromo-2-[4-(2-methoxyphenoxy)butoxy]-3,5-dimethylbenzene
Overview
Description
1-Bromo-2-[4-(2-methoxyphenoxy)butoxy]-3,5-dimethylbenzene is a complex organic compound characterized by its bromine, methoxy, and butoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-2-[4-(2-methoxyphenoxy)butoxy]-3,5-dimethylbenzene typically involves multiple steps, starting with the bromination of 3,5-dimethylbenzene to introduce the bromine atom. Subsequent steps include the formation of the butoxy and methoxy groups through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to improve yield and selectivity. The process requires precise control of reaction conditions, such as temperature and pressure, to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium butoxide (NaOBut).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding bromoalkanes or alkenes.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
1-Bromo-2-[4-(2-methoxyphenoxy)butoxy]-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to the donation of electrons to neutralize free radicals, while its antimicrobial activity could involve disruption of microbial cell membranes.
Comparison with Similar Compounds
1-Bromo-2-[4-(2-methoxyphenoxy)butoxy]-3,5-dimethylbenzene is unique due to its specific arrangement of functional groups. Similar compounds include:
1-Bromo-4-(4-methoxyphenoxy)benzene: Similar structure but different positioning of the methoxy group.
1-Bromo-2-(4-methoxyphenoxy)benzene: Different benzene ring substitution pattern.
1-Bromo-2-(2-methoxyphenoxy)benzene: Variation in the position of the methoxy group on the phenoxy ring.
These compounds share structural similarities but exhibit different chemical and biological properties due to their distinct arrangements.
Properties
IUPAC Name |
1-bromo-2-[4-(2-methoxyphenoxy)butoxy]-3,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO3/c1-14-12-15(2)19(16(20)13-14)23-11-7-6-10-22-18-9-5-4-8-17(18)21-3/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYNSNJFZCAQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCCOC2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B3935729.png)
![3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3935739.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)prolinamide](/img/structure/B3935743.png)
![2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3935751.png)

![Methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate](/img/structure/B3935764.png)



![4-[2-(2-iodo-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3935795.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide](/img/structure/B3935799.png)
![4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3935803.png)
![8-(5-Bromo-2-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[A][4,7]phenanthrolin-9(7H)-one](/img/structure/B3935809.png)

